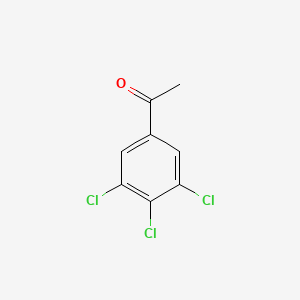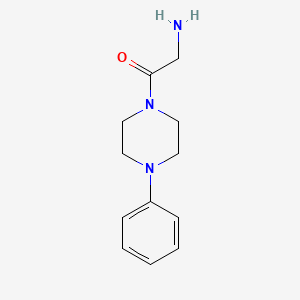
((1S,2S)-2-Aminocyclopentyl)methanol
Vue d'ensemble
Description
((1S,2S)-2-Aminocyclopentyl)methanol: is a chiral compound with a cyclopentane ring substituted with an amino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-Aminocyclopentyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of ((1S,2S)-2-Aminocyclopentyl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve catalytic hydrogenation processes or enzymatic reduction techniques to achieve high yields and enantiomeric purity. These methods are optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: ((1S,2S)-2-Aminocyclopentyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of ((1S,2S)-2-Aminocyclopentyl)aldehyde or ((1S,2S)-2-Aminocyclopentyl)carboxylic acid.
Reduction: Formation of ((1S,2S)-2-Aminocyclopentyl)amine.
Substitution: Formation of various substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
Chemistry: ((1S,2S)-2-Aminocyclopentyl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its structural features allow it to interact with specific biological targets.
Medicine: This compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ((1S,2S)-2-Aminocyclopentyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and hydroxymethyl groups can form hydrogen bonds and other interactions with active sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
((1S,2S)-2-(Hydroxymethyl)cyclohexyl)methanol: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring.
((1S,2S)-2-(5-Methylpyridin-2-yl)cyclopropyl)methanol: This compound contains a cyclopropane ring and a pyridine substituent.
Uniqueness: ((1S,2S)-2-Aminocyclopentyl)methanol is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxymethyl group on a cyclopentane ring. This combination of features makes it a versatile and valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
[(1S,2S)-2-aminocyclopentyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6-3-1-2-5(6)4-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLVVCGMJYMWML-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylnaphtho[2,1-d]oxazole](/img/structure/B3262561.png)



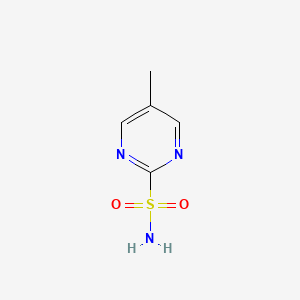
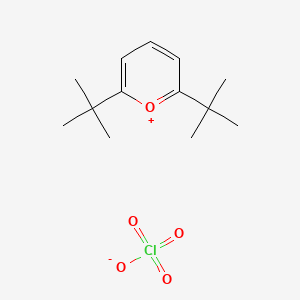
![2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B3262592.png)
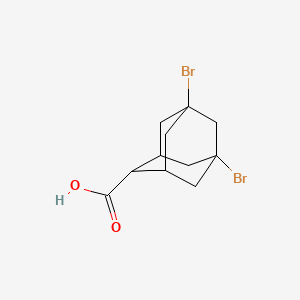
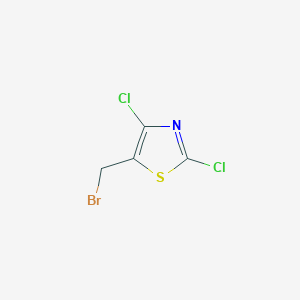
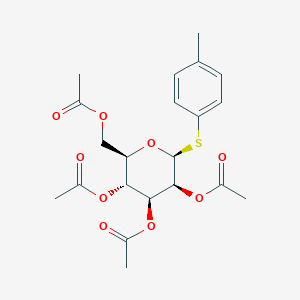
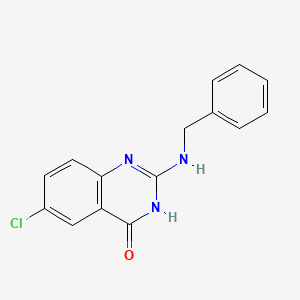
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline](/img/structure/B3262654.png)
